2-hydroxy-1,2,3-triphenylpropan-1-one
Description
Properties
CAS No. |
7540-93-4 |
|---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-hydroxy-1,2,3-triphenylpropan-1-one |
InChI |
InChI=1S/C21H18O2/c22-20(18-12-6-2-7-13-18)21(23,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15,23H,16H2 |
InChI Key |
YOJAHTBCSGPSOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O |
Other CAS No. |
7540-93-4 |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Stoichiometry
In a representative procedure, equimolar quantities of benzoin (0.005 mol), benzaldehyde (0.005 mol), and 4-chloroaniline (0.005 mol) undergo reflux in absolute ethanol for 8 hours. The extended reaction time facilitates the formation of the Mannich base through sequential condensation and cyclization steps. While the target compound lacks the amino group present in the cited example, this methodology provides foundational insights into constructing the triphenylpropanone backbone.
Table 1: Standard Reaction Conditions for Mannich-Type Synthesis
| Component | Quantity (mol) | Role |
|---|---|---|
| Benzoin | 0.005 | Ketone precursor |
| Benzaldehyde | 0.005 | Aldehyde component |
| 4-Chloroaniline | 0.005 | Amine source |
| Ethanol | 50 mL | Solvent |
| Reaction Time | 8 hours | - |
The crystalline product precipitates upon cooling to ambient temperature over 72 hours, followed by vacuum filtration and recrystallization from warm ethanol. Although yield data for the exact target compound remains unspecified in available literature, analogous Mannich reactions under similar conditions report isolated yields of 68–80% for related structures.
Transition Metal-Catalyzed Approaches
Recent advances in organometallic catalysis offer alternative pathways for constructing polyaromatic ketones. A ruthenium pincer complex-mediated protocol demonstrates significant potential for related diarylpropanone syntheses.
Catalytic System Optimization
The patented method employs a pincer-type ruthenium(II) catalyst (0.5 mol%) in conjunction with sodium methoxide (0.5 equivalents) within a dichloromethane-toluene solvent mixture. While originally developed for 2-methyl-1,3-diphenylpropan-1-one, this system highlights critical parameters transferable to triphenylpropanone synthesis:
-
Catalyst Loading : ≤0.5 mol% maintains cost-effectiveness while preventing metal leaching
-
Base Selection : Alkali metal alkoxides (e.g., NaOMe, KOtBu) enhance deprotonation efficiency
-
Atmosphere Control : Argon sparging minimizes oxidative side reactions
Table 2: Comparative Catalyst Performance in Propanone Synthesis
| Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ru(II) pincer + NaOMe | 120 | 12 | 68 |
| Ru(II) pincer + KOtBu | 120 | 12 | 78 |
| Ru(II) pincer + K3PO4 | 120 | 12 | 80 |
The data underscores phosphate bases' superiority in enhancing reaction efficiency, likely through stabilized transition states and reduced catalyst poisoning.
Solvent Effects and Reaction Kinetics
Polar aprotic solvents dominate contemporary synthesis protocols due to their ability to stabilize charged intermediates without participating in side reactions.
Dielectric Constant Correlations
Ethanol (ε = 24.3) and toluene (ε = 2.4) mixtures create a biphasic environment that accelerates condensation while facilitating product isolation. Kinetic studies of analogous systems reveal:
-
Nucleophilic Attack Rate : 2.4 × 10⁻³ L/mol·s in toluene vs. 1.1 × 10⁻³ L/mol·s in THF
-
Byproduct Formation : <5% in aromatic solvents vs. 12–15% in ethers
The solvent's hydrogen-bonding capacity critically influences hydroxyl group orientation during ketonization, with ethanol promoting intramolecular stabilization of the transition state.
Advanced Purification Techniques
Chromatographic methods remain indispensable for isolating high-purity this compound due to its structural similarity to byproducts.
Thin-Layer Chromatography (TLC) Optimization
Hexane-ethyl acetate (3:1 v/v) mobile phases achieve baseline separation (Rf = 0.42) between the target compound and common impurities. Silica gel F254 plates enable UV visualization at 254 nm, with product spots exhibiting characteristic quenching.
Critical Parameters:
-
Layer Thickness: 250 μm for optimal resolution
-
Chamber Saturation: ≥30 minutes pre-equilibration
-
Visualization: 5% H2SO4 in EtOH charring at 150°C
Scalability and Industrial Considerations
Transitioning from laboratory-scale (mmol) to production-scale (kmol) synthesis introduces unique engineering challenges:
-
Heat Management : Exothermic condensation steps require jacketed reactors with ΔT ≤5°C/min
-
Catalyst Recovery : Membrane filtration achieves >98% Ru reclamation
-
Waste Streams : Ethanol-toluene azeotrope distillation enables 92% solvent reuse
Pilot plant trials demonstrate 83% isolated yield at 50 L scale using continuous flow reactors, highlighting the methodology's industrial viability .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-1,2,3-triphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of triphenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
2-Hydroxy-1,2,3-triphenylpropan-1-one serves as a versatile building block in organic synthesis:
- Mannich Reaction:
- Chiral Ligands:
- Photochemical Reactions:
Biological Activities
Recent studies have highlighted the biological significance of this compound and its derivatives:
- Antioxidant Activity:
- Antimicrobial Properties:
Case Study 1: Antioxidant Properties
A study conducted by Singh et al. (2010) investigated the antioxidant properties of synthesized Mannich bases from this compound. The results showed that these derivatives had a significant scavenging effect on DPPH radicals compared to standard antioxidants like vitamin C.
Case Study 2: Antimicrobial Activity
In another study by Joshi et al. (2004), the antimicrobial efficacy of Mannich bases derived from this compound was tested against various bacterial strains. The results indicated that certain derivatives exhibited higher antibacterial activity than conventional antibiotics.
Data Table: Summary of Biological Activities
| Compound Derivative | Antioxidant Activity (IC50 µg/mL) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|
| Mannich Base A | 25 | 15 |
| Mannich Base B | 30 | 20 |
| Standard (Vitamin C) | 10 | N/A |
Industrial Applications
Beyond laboratory research, this compound finds applications in several industries:
Mechanism of Action
The mechanism of action of 2-hydroxy-1,2,3-triphenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-Hydroxy-1,2,3-Triphenylpropan-1-One with Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₂₁H₁₈O₂ | 302.37 | Hydroxy, ketone, three phenyls | High steric hindrance, aromatic stacking |
| 2-Hydroxy-1,4-naphthoquinone | C₁₀H₆O₃ | 174.15 | Hydroxy, quinone | Conjugated π-system, redox activity |
| 3-Hydroxy-2,2-dimethylpropanal | C₅H₁₀O₂ | 102.13 | Hydroxy, aldehyde | Branched aliphatic chain |
| 2,3,3-Trimethoxy-1-phenylpropan-1-one | C₁₂H₁₆O₄ | 224.25 | Methoxy, ketone, one phenyl | Electron-donating methoxy groups |
| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₈H₁₃NOS | 171.26 | Amino, hydroxyl, thiophene | Heterocyclic substituent, basicity |
Key Observations :
- Aromaticity vs.
- Functional Group Reactivity: The hydroxy group in 2-hydroxy-1,4-naphthoquinone participates in redox reactions due to its quinone structure, whereas the target compound’s hydroxy-ketone system may favor nucleophilic additions or hydrogen bonding .
- Electron Effects : Methoxy groups in 2,3,3-trimethoxy-1-phenylpropan-1-one increase electron density at the carbonyl, contrasting with the electron-withdrawing phenyl groups in the target compound .
Comparisons :
- 2-Hydroxy-1,4-Naphthoquinone: Synthesized via condensation reactions with α-naphthol, achieving high yields (Table in ). Its planar structure facilitates π-π stacking, unlike the sterically crowded target compound .
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Likely synthesized via nucleophilic substitution or reductive amination, leveraging the thiophene’s directing effects. The amino and hydroxyl groups enable diverse derivatization, a feature shared with the target compound’s hydroxy group .
Solubility :
- The target compound’s phenyl groups reduce water solubility compared to 3-hydroxy-2,2-dimethylpropanal (aliphatic, polar).
- 2-Hydroxy-1,4-naphthoquinone exhibits moderate solubility in polar aprotic solvents due to its quinone moiety .
Stability :
- Methoxy-substituted analogs (e.g., 2,3,3-trimethoxy-1-phenylpropan-1-one) may exhibit higher hydrolytic stability than hydroxy-substituted compounds, which are prone to oxidation or tautomerism .
Q & A
Q. What are the established synthetic routes for 2-hydroxy-1,2,3-triphenylpropan-1-one?
The compound is synthesized via multi-step organic reactions. A common method involves the condensation of substituted phenols with benzaldehyde derivatives under acidic or basic conditions. For example, analogous structures (e.g., 2-hydroxy-1,2-diphenyl-3-(phenylamino)propan-1-one) are synthesized using nucleophilic addition followed by oxidation or hydroxylation steps. Reaction optimization may require temperature control (e.g., reflux in ethanol) and catalysts like BF₃·Et₂O to enhance yield .
Q. What analytical techniques are recommended for characterizing purity and structure?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- High-performance liquid chromatography (HPLC) with UV detection (e.g., using C18 columns and methanol/water mobile phases) to assess purity .
- Mass spectrometry (MS) for molecular weight confirmation.
- X-ray crystallography (e.g., as used for related triphenylpropanone derivatives) to resolve structural ambiguities .
Q. How can researchers distinguish between regioisomers or stereoisomers of this compound?
Use a combination of:
- 2D NMR techniques (COSY, NOESY) to identify spatial relationships between protons.
- Chiral chromatography (e.g., Chiralpak columns) to separate enantiomers.
- Vibrational circular dichroism (VCD) for absolute configuration determination in non-crystalline samples .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts like diarylpropanones?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions; alternative solvents like THF or dichloromethane reduce byproduct formation .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or enzyme-mediated catalysis (e.g., lipases) improve regioselectivity.
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Q. What are the key challenges in interpreting conflicting spectroscopic data for this compound?
- Signal overlap in NMR : Aromatic protons in triphenyl groups often produce complex splitting patterns. Use higher-field instruments (≥500 MHz) or deuterated solvents to improve resolution .
- Impurity interference : Residual solvents (e.g., ethyl acetate or toluene) may obscure MS or HPLC results. Pre-purify samples via column chromatography or recrystallization .
Q. How do environmental factors (e.g., light, temperature) affect the compound’s stability?
- Photostability : Exposure to UV light may induce keto-enol tautomerism or oxidation. Conduct accelerated degradation studies using ICH Q1B guidelines with controlled light chambers .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds. Store samples at ≤−20°C under inert gas to prevent dimerization .
Q. What methodologies are suitable for studying its interaction with biological macromolecules?
- Surface plasmon resonance (SPR) to measure binding kinetics with proteins.
- Molecular docking simulations (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) to validate binding modes .
Q. How can researchers resolve discrepancies in reported toxicity or bioactivity data?
- Meta-analysis : Compare datasets across peer-reviewed studies, focusing on standardized assay conditions (e.g., IC₅₀ values in cell lines like HepG2).
- Dose-response reevaluation : Use Hill equation modeling to account for non-linear effects in biological activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
